molecular formula C7H7F3N2 B3130995 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 347361-46-0

3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No. B3130995
CAS RN: 347361-46-0
M. Wt: 176.14 g/mol
InChI Key: STVFXOQFVSGNKN-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrazole is a heterocyclic building block . It has the empirical formula C4H3F3N2 and a molecular weight of 136.08 . It’s used in the synthesis of various compounds and participates in the synthesis of disubstituted pyrimidines .


Synthesis Analysis

3-(Trifluoromethyl)pyrazole undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It may also be used in copper-catalyzed pyrazole N-arylation .


Molecular Structure Analysis

Pyrazole compounds, including 3-(Trifluoromethyl)pyrazole, contain a five-membered aromatic ring composed of three carbon atoms and two adjacent nitrogen atoms . The shifting C-N double bond inside the heterocycle endows pyrazoles with tautomerism .


Chemical Reactions Analysis

The reactivity of 3-(Trifluoromethyl)pyrazole is influenced by its tautomeric and conformational preferences . It’s used as a precursor in the synthesis of condensed heterocyclic systems .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)pyrazole has a boiling point of 70°C at 2mmHg and a melting point of 45-47°C .

Scientific Research Applications

Synthesis and Chemical Properties

3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole and its derivatives are used in various synthetic applications. One study describes the synthesis of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles through intramolecular dipolar cycloaddition of nitrilimines to alkynes (Winters, Teleha, & Sui, 2014). Another research elaborates on the synthesis of 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles, highlighting their comprehensive characterization through crystallographic analysis, determination of pKa values, and fluorescence measurements (Gerus et al., 2012).

Structural Analysis

The structural aspects of such compounds have been a focus of several studies. The molecular structure of related molecules like 3,5-bis(trifluoromethyl)pyrazole has been examined, with findings on the formation of tetramers through N–H···N hydrogen bonds and the presence of dynamic disorder involving intramolecular proton transfers (Alkorta et al., 1999).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, pyrazoles, including trifluoromethylated variants, show potential as pesticides, anti-inflammatory medications, and antitumor drugs. A study reports the synthesis of a trifluoromethylated indenopyrazole, suggesting its potential medicinal applications (Lam, Park, & Sloop, 2022).

Safety and Hazards

3-(Trifluoromethyl)pyrazole is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

IUPAC Name

3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6-4-2-1-3-5(4)11-12-6/h1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVFXOQFVSGNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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